Methyl 2-(4-oxoquinazolin-3-yl)acetate
Overview
Description
“Methyl 2-(4-oxoquinazolin-3-yl)acetate” is an important heterocyclic compound used as a precursor to synthesize new derivatives of quinazolin-4-one moiety . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The compound is synthesized via a series of steps from anthranilic acid. The anthranilic acid is converted to its methyl ester by esterification with methanol under acidic condition. The ester is then reacted with chloroacetyl chloride to produce methyl α-chloroacetamido benzoate. This chloro compound is converted to the corresponding thiocyanato compound by its reaction with ammonium thiocyanate. The thiocyanato compound is cyclized to the target precursor by boiling for 12 hours .
Molecular Structure Analysis
The 1H NMR spectrum of the compound shows the following chemical shifts (δ, ppm): 3.84 (s, 2H, CH2), 7.42 (t, 1H, H6), 7.61 (d, 1H, H8), 7.77 (t, 1H, H7), 8.02 (d, 1H, H5), 8.23 (s, 1H, CONH), 9.53 (s, 2H, NH2), 10.4 (s, 1H, CSNH), 12.65 (s, 2H, H3) .
Chemical Reactions Analysis
The compound is used to synthesize new hydrazones derivatives by reacting with aromatic aldehydes under boiling condition. These hydrazones compounds are then reacted with Chloroacetyl chloride to afford the Azetedines compounds .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.21 g/mol. More detailed physical and chemical properties such as melting point and IR spectra were not found in the retrieved papers.
Scientific Research Applications
Methyl 2-(4-oxoquinazolin-3-yl)acetate: A Comprehensive Analysis
Pharmaceutical Research Antimycobacterial Agents: Quinazolinone derivatives have been explored for their potential in treating bacterial infections, particularly against Mycobacterium tuberculosis. The structural moiety of quinazolinone is a key feature in synthesizing compounds with antimycobacterial activity .
Green Chemistry Microwave-Assisted Synthesis: The environmentally friendly synthesis of quinazolinone derivatives, including those similar to Methyl 2-(4-oxoquinazolin-3-yl)acetate, can be achieved through microwave-assisted methods. This approach offers a rapid and high-yield production process that aligns with the principles of green chemistry .
Anticonvulsant Drug Development: Quinazolinones have shown promise as anticonvulsant agents. Derivatives of this compound class have been evaluated for their efficacy in preventing seizures and protecting against convulsions, indicating potential applications in the treatment of epilepsy .
Organic Synthesis Precursor for Heterocyclic Compounds: Methyl 2-(4-oxoquinazolin-3-yl)acetate serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are significant in medicinal chemistry for creating new therapeutic agents .
Medicinal Chemistry Synthesis of Quinazoline: The compound is used in Morgan’s method for synthesizing quinazoline, which involves the reaction between 2-acetamidobenzoic acid and an amine. This process yields pharmacologically active quinazoline derivatives .
Catalysis Metal-Catalyzed Reactions: Quinazolinone derivatives are utilized in metal-catalyzed reactions to produce various pharmacologically active molecules. These reactions are crucial in medicinal chemistry for the development of new drugs .
Future Directions
The compound has been used to synthesize new derivatives of quinazolin-4-one moiety . These derivatives have shown a variety of biological activities, which makes them valuable in pharmaceutical and medicinal chemistry. Future research could focus on synthesizing novel compounds containing quinazolin-4(3H)-one nucleus incorporated with other moieties .
properties
IUPAC Name |
methyl 2-(4-oxoquinazolin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-9-5-3-2-4-8(9)11(13)15/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUMWDDGSYLSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352572 | |
Record name | Methyl (4-oxoquinazolin-3(4H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-oxoquinazolin-3-yl)acetate | |
CAS RN |
54368-19-3 | |
Record name | Methyl (4-oxoquinazolin-3(4H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54368-19-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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